REACTION_CXSMILES
|
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[Cl:16][C:17]1[C:21]2[CH:22]=[CH:23][C:24]([F:27])=[C:25]([F:26])[C:20]=2[O:19][N:18]=1.CN([CH:31]=[O:32])C.C(O)(=O)C>C1COCC1.CCOCC.CCOC(C)=O>[Cl:16][C:17]1[C:21]2[CH:22]=[C:23]([CH:31]=[O:32])[C:24]([F:27])=[C:25]([F:26])[C:20]=2[O:19][N:18]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
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CC1(NC(CCC1)(C)C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
3-chloro-6,7-difluorobenzo[d]isoxazole
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Quantity
|
5.64 g
|
Type
|
reactant
|
Smiles
|
ClC1=NOC2=C1C=CC(=C2F)F
|
Name
|
Intermediate 529
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NOC2=C1C=CC(=C2F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After 1 hour stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in a dry ice-acetone bath
|
Type
|
TEMPERATURE
|
Details
|
re-cooled in a dry-ice acetone bath
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
TEMPERATURE
|
Details
|
with cooling in a dry-ice acetone bath for 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to room temperature
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted again with EtOAc, which
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
(MgSO4) of the combined extracts and removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave a brown oil that
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel (10% CH2Cl2 in hexanes followed by gradient elution to 100% CH2Cl2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NOC2=C1C=C(C(=C2F)F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 115.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |